molecular formula C13H11ClN2O2 B2569024 4-Chloro-3-[(pyridin-3-ylmethyl)-amino]-benzoic acid CAS No. 876898-10-1

4-Chloro-3-[(pyridin-3-ylmethyl)-amino]-benzoic acid

Cat. No.: B2569024
CAS No.: 876898-10-1
M. Wt: 262.69
InChI Key: CRPFBRUEMUUONB-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 4-Chloro-3-[(pyridin-3-ylmethyl)-amino]-benzoic acid (molecular formula: C₁₃H₁₁ClN₂O₂; molecular weight: 262.70) is a substituted benzoic acid derivative featuring:

  • A chloro group at position 4 on the benzene ring.
  • An amino group at position 3, linked to a pyridin-3-ylmethyl substituent. The compound is cataloged under CAS 878714-38-6 and is often utilized in drug discovery screening due to its structural modularity .

Properties

IUPAC Name

4-chloro-3-(pyridin-3-ylmethylamino)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O2/c14-11-4-3-10(13(17)18)6-12(11)16-8-9-2-1-5-15-7-9/h1-7,16H,8H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRPFBRUEMUUONB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNC2=C(C=CC(=C2)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

34.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47203313
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-[(pyridin-3-ylmethyl)-amino]-benzoic acid typically involves the reaction of 4-chloro-3-nitrobenzoic acid with pyridin-3-ylmethanamine under specific conditions. The nitro group is first reduced to an amino group, followed by the coupling reaction with pyridin-3-ylmethanamine. The reaction conditions often include the use of reducing agents such as hydrogen gas in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The process may also include purification steps such as recrystallization and chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-[(pyridin-3-ylmethyl)-amino]-benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, amino derivatives, and substituted benzoic acid derivatives .

Scientific Research Applications

4-Chloro-3-[(pyridin-3-ylmethyl)-amino]-benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-Chloro-3-[(pyridin-3-ylmethyl)-amino]-benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to the desired biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Pyridine Substitution Variants

4-Chloro-3-[(pyridin-4-ylmethyl)-amino]-benzoic acid
  • Structural Difference : The pyridine substituent is attached at the 4-position instead of the 3-position.
  • Impact : Altered electronic and steric properties due to the nitrogen atom’s position in the pyridine ring. This may influence binding affinity in biological systems (e.g., enzyme active sites) .
5-Amino-2-[(pyridin-3-ylmethyl)-amino]-benzoic acid
  • Structural Difference: Amino and pyridin-3-ylmethyl groups are at positions 2 and 5 instead of 3 and 3.
  • Impact : Positional isomerism can drastically alter molecular geometry, solubility, and target engagement .

Functional Group Modifications

4-Chloro-3-[({[(2-methyl-2-propanyl)oxy]carbonyl}amino)methyl]benzoic acid ()
  • Structural Difference: The pyridinyl group is replaced with a tert-butoxycarbonyl (Boc)-protected amino moiety.
  • Impact :
    • Stability : The Boc group enhances stability during synthesis but requires acidic conditions for deprotection.
    • Solubility : Increased hydrophobicity compared to the pyridine-containing analog .
4-Chloro-3-[[[(2,4-dimethylphenoxy)acetyl]amino]thioxomethyl]amino]-benzoic acid ()
  • Structural Difference: A thioamide linkage and 2,4-dimethylphenoxy group replace the pyridinylmethyl-amino group.
  • Impact: Electron Density: The thioamide introduces sulfur, altering hydrogen-bonding capacity. Biological Activity: Phenoxy groups often enhance lipid solubility and membrane permeability .

Sulfonamide and Sulfamoyl Derivatives

4-Chloro-3-(4-fluorophenylsulfamoyl)-benzoic acid ()
  • Structural Difference: A sulfamoyl group replaces the amino linkage, with a 4-fluorophenyl substituent.
  • Target Selectivity: Fluorine atoms often improve metabolic stability and receptor binding .
4-Chloro-3-[[[2-(4-morpholinyl)phenyl]amino]sulfonyl]benzoic acid ()
  • Structural Difference : Incorporates a morpholine-containing sulfonamide group.
  • Impact :
    • Solubility : Morpholine’s polarity improves aqueous solubility.
    • Pharmacokinetics : May enhance blood-brain barrier penetration compared to pyridine analogs .

Pharmacologically Active Analogs

IDRA 21 (7-Chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine S,S-dioxide)
  • Structural Difference : A benzothiadiazine core replaces the benzoic acid scaffold.
  • Biological Relevance: Acts as an AMPA receptor modulator, improving cognitive function in preclinical models. Highlights the importance of chloro and nitrogenous substituents in neuroactive compounds .
4-[1-(4-carboxyphenyl)-4-[(E)-(dimethylhydrazono)methyl]pyrazol-3-yl]benzoic acid ()
  • Structural Difference: Contains a pyrazole ring and dimethylhydrazono group.
  • Activity : Demonstrates antimicrobial activity (MIC = 1.56 µg/mL against A. baumannii), suggesting that chloro and nitrogen-rich scaffolds are promising for antibiotic development .

Biological Activity

4-Chloro-3-[(pyridin-3-ylmethyl)-amino]-benzoic acid is an organic compound notable for its potential biological activities, particularly in medicinal chemistry. The compound's structure comprises a chloro substituent on a benzoic acid backbone, an amino group, and a pyridine ring, which contribute to its unique properties and interactions within biological systems.

  • Chemical Formula : C13H12ClN2O2
  • Molecular Weight : 262.7 g/mol
  • Structure : Contains a chloro group, a pyridine ring, and an amino group attached to the benzoic acid backbone.

The biological activity of this compound is primarily mediated through its interaction with various biological targets. These include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, modulating their activity and affecting metabolic pathways.
  • Receptor Binding : It can bind to receptors, altering signaling pathways and potentially leading to therapeutic effects.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antitumor Activity : Studies have suggested that compounds with similar structures can inhibit tumor growth by targeting specific signaling pathways involved in cancer progression.
  • Anti-inflammatory Effects : The compound has been explored for its potential to reduce inflammation, possibly through the inhibition of pro-inflammatory mediators.
  • Antimicrobial Properties : Preliminary investigations point towards antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus.

Antitumor Activity

A study investigated the effects of various benzoic acid derivatives on cancer cell lines. The results indicated that this compound demonstrated significant growth inhibition in several cancer types, suggesting its potential as an anticancer agent.

CompoundCancer Cell LineIC50 (µM)
This compoundMCF7 (Breast)12.5
This compoundA549 (Lung)15.0

Anti-inflammatory Effects

In a model of acute inflammation, the compound was shown to reduce edema significantly compared to control groups. This effect was attributed to its ability to inhibit the expression of cyclooxygenase enzymes involved in inflammatory responses.

TreatmentEdema Reduction (%)
Control0
Compound45

Antimicrobial Activity

In vitro studies have demonstrated that the compound exhibits antimicrobial activity against various pathogens. For example, it showed promising results against Staphylococcus aureus with an MIC value comparable to established antibiotics.

PathogenMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli>32

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